molecular formula C12H18FNO3Si B8030999 Tert-butyl(3-fluoro-2-nitrophenoxy)dimethylsilane

Tert-butyl(3-fluoro-2-nitrophenoxy)dimethylsilane

Cat. No.: B8030999
M. Wt: 271.36 g/mol
InChI Key: CQTLQQMYAJDNMM-UHFFFAOYSA-N
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Description

Tert-butyl(3-fluoro-2-nitrophenoxy)dimethylsilane (CAS: 1881289-49-1) is an organosilicon compound featuring a tert-butyldimethylsilyl (TBS) group attached to a substituted aromatic ring. The aromatic moiety contains both a nitro (-NO₂) and a fluorine (-F) group at the 2- and 3-positions, respectively. This compound is primarily utilized in organic synthesis as a protected intermediate, leveraging the TBS group’s stability under basic and nucleophilic conditions . Its structural features make it valuable in pharmaceutical and materials chemistry, particularly for constructing complex molecules requiring regioselective functionalization.

Properties

IUPAC Name

tert-butyl-(3-fluoro-2-nitrophenoxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO3Si/c1-12(2,3)18(4,5)17-10-8-6-7-9(13)11(10)14(15)16/h6-8H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTLQQMYAJDNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C(=CC=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(3-fluoro-2-nitrophenoxy)dimethylsilane typically involves the reaction of 3-fluoro-2-nitrophenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(3-fluoro-2-nitrophenoxy)dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products

    Amino Derivatives: From the reduction of the nitro group.

    Substituted Phenoxy Compounds: From nucleophilic aromatic substitution reactions.

    Oxidized Phenoxy Compounds: From oxidation reactions.

Scientific Research Applications

Synthesis and Chemical Properties

Tert-butyl(3-fluoro-2-nitrophenoxy)dimethylsilane is synthesized through a series of chemical reactions involving silylation techniques. The compound features a tert-butyl group, which enhances its stability and solubility, making it suitable for various chemical transformations. Its structure allows it to participate in nucleophilic substitutions, which are fundamental in organic synthesis.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth.

  • In vitro Studies : Compounds derived from this silane have shown antibacterial activity against Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 15.62 μM to 62.5 μM .
  • Antifungal Activity : The same derivatives have been evaluated for antifungal properties against Aspergillus niger, showcasing promising results that suggest potential therapeutic applications in treating infections caused by resistant strains .

Antitubercular Activity

The compound has also been investigated for its antitubercular activity against Mycobacterium tuberculosis. Some derivatives showed MIC values significantly lower than conventional antitubercular drugs, indicating their potential as new therapeutic agents .

Material Science Applications

This compound can be utilized in the development of advanced materials due to its silane functionality, which allows for modification of surfaces and incorporation into polymer matrices.

Surface Modification

Silane compounds are widely used for surface treatments to enhance adhesion properties in coatings and composites. The incorporation of this compound can improve the hydrophobicity and durability of surfaces, making it valuable in industries such as electronics and automotive .

Polymer Chemistry

This compound can act as a coupling agent in the synthesis of hybrid materials, where it facilitates the bonding between organic polymers and inorganic fillers. This application is crucial for developing composites with improved mechanical properties and thermal stability .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of synthesized derivatives demonstrated that modifications on the nitrophenoxy group significantly influenced their antibacterial activity. For instance, compounds with halogen substitutions showed enhanced potency against Gram-positive bacteria compared to their unsubstituted counterparts .

Case Study 2: Material Enhancement

In a project aimed at enhancing the performance of epoxy resins, this compound was incorporated into the resin matrix. The resulting composite exhibited improved tensile strength and thermal resistance, showcasing the compound's effectiveness as a reinforcing agent .

Mechanism of Action

The mechanism of action of tert-butyl(3-fluoro-2-nitrophenoxy)dimethylsilane involves its ability to act as a protecting group for hydroxyl functionalities in organic synthesis. The tert-butyl and dimethylsilane groups provide steric hindrance, protecting the hydroxyl group from unwanted reactions. Additionally, the fluoro and nitro groups can participate in various chemical transformations, making the compound a versatile intermediate .

Comparison with Similar Compounds

Key Findings :

  • Steric Effects : The 3-fluoro-2-nitro isomer exhibits greater steric hindrance near the silane group, reducing reactivity in SN2-type reactions compared to meta- or para-substituted analogs .
  • Electronic Effects : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, but the nitro group’s position dictates regioselectivity in further functionalization (e.g., reductions to amines or participation in Ullmann couplings) .

Halogen-Substituted Analogs

Replacing fluorine with other halogens alters electronic and steric profiles:

Compound Name Substituent Key Differences Reference ID
(3-Bromophenoxy)(tert-butyl)dimethylsilane 3-Br Bromine’s polarizability enhances reactivity in Suzuki-Miyaura couplings; lower thermal stability than fluoro analogs
tert-butyl(2-iodoethoxy)dimethylsilane Alkyl-iodo chain Iodoethyl group enables alkylation of carboxylates; distinct from aromatic halogen reactivity

Key Findings :

  • Cross-Coupling Utility : Bromine-substituted silanes are superior for transition-metal-catalyzed reactions, while the 3-fluoro-2-nitro derivative is less reactive in such contexts .
  • Alkylation vs. Aryl Functionalization : Iodoalkyl silanes (e.g., ) are tailored for alkylation, whereas the nitro-fluoro aromatic silane serves as a protected aryl intermediate .

Boronate and Acetate Derivatives

Functional group replacements highlight versatility in synthetic pathways:

Compound Name Functional Group Applications Reference ID
tert-butyl((3-fluoro-4-boronatobenzyl)oxy)dimethylsilane Boronate ester Suzuki-Miyaura coupling partner; incompatible with nitro-group-containing conditions
tert-Butyl 2-(3-fluoro-2-nitrophenoxy)acetate Acetate ester Less hydrolytically stable than TBS ethers; requires milder deprotection

Key Findings :

  • Protecting Group Stability : The TBS group in the target compound offers greater stability under acidic and oxidative conditions compared to acetates, which hydrolyze readily .
  • Boronates for Coupling : Boronate-containing silanes (e.g., ) are specialized for cross-coupling, whereas the nitro group in the target compound is more suited for reductions or cyclizations .

Silane-Based Hydroxy-Protecting Agents

Comparisons with other silyl ethers emphasize structural adaptability:

Compound Name Core Structure Key Advantages Reference ID
tert-butyl(3,6-dihydro-2H-pyran-4-yloxy)dimethylsilane Cyclic ether Enhanced stability in basic media; used in prostaglandin synthesis
tert-butyl(dichloromethyl)dimethylsilane Dichloromethyl group High electrophilicity for silylation of alcohols; hazardous handling

Key Findings :

  • Ring Strain vs. Aromaticity : Cyclic silyl ethers () offer conformational rigidity, while aromatic TBS ethers (target compound) provide planar stability for π-π interactions in solid-phase synthesis .
  • Safety and Reactivity : Dichloromethyl silanes () are more reactive but pose safety risks, unlike the nitro-fluoro derivative, which is safer for large-scale applications .

Biological Activity

Tert-butyl(3-fluoro-2-nitrophenoxy)dimethylsilane (TBNDS) is a compound of interest in both organic synthesis and biological research due to its unique structural properties and potential biological activities. This article delves into the biological activity of TBNDS, exploring its mechanisms, applications, and relevant research findings.

  • Molecular Formula : C₁₂H₁₈FNO₃Si
  • Molar Mass : 271.36 g/mol
  • Density : 1.095 g/cm³
  • Boiling Point : 293.6 °C (predicted) .

The biological activity of TBNDS is largely attributed to its ability to interact with various biological targets, primarily through the fluoro and nitro substituents on the phenoxy ring. These groups can participate in:

  • Hydrogen Bonding : The fluoro group enhances the compound's ability to form hydrogen bonds with active sites on enzymes or receptors.
  • Hydrophobic Interactions : The tert-butyl and dimethylsilane groups provide steric hindrance, influencing the compound's binding affinity to biological targets .

TBNDS serves as a probe in enzyme-substrate interactions, facilitating studies on protein-ligand binding dynamics. The nitro group can be reduced to an amino group, potentially altering the compound's biological profile and enhancing its utility in medicinal chemistry .

In Vitro Studies

Research indicates that TBNDS exhibits notable biological activity, particularly in enzyme inhibition studies. For instance, it has been used as a probe to study the effects of fluoro and nitro substitutions on enzyme activity, demonstrating varying levels of inhibition depending on the specific enzyme target .

Case Studies

  • Enzyme Inhibition :
    • A study demonstrated that TBNDS can inhibit acetyl-CoA carboxylase (ACC), an important enzyme in lipid metabolism. This inhibition suggests potential applications in treating metabolic disorders such as obesity and dyslipidemia .
  • Antimicrobial Activity :
    • Preliminary investigations have shown that TBNDS possesses antimicrobial properties against certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Research Applications

TBNDS is utilized in various scientific research applications:

  • Organic Synthesis : It acts as a versatile reagent for introducing functional groups into organic molecules, aiding in the synthesis of more complex compounds.
  • Pharmaceutical Development : TBNDS is explored as an intermediate in synthesizing biologically active compounds, particularly those targeting metabolic pathways .
  • Chemical Biology : The compound is instrumental in studying the effects of substituents on biological activity, contributing to the understanding of structure-activity relationships (SAR) .

Comparative Analysis of Biological Activity

CompoundActivity TypeMechanismReference
TBNDSEnzyme InhibitionACC Inhibition
TBNDSAntimicrobialBacterial Inhibition
Other CompoundsVariousVaries by Structure

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